Nafamostat Mesylate

Serine Protease Inhibition Mast Cell Biology Allergic Inflammation

Substituting serine protease inhibitors without accounting for differential potency and plasma stability causes experimental failure. Nafamostat Mesylate resolves this: • Sub-nM Ki (95.3 pM) for human tryptase-1,000-fold more potent than gabexate mesylate • 23.1-min plasma t½ enables regional anticoagulation without systemic bleeding risk • Potent TMPRSS2 inhibitor (low-nM IC50) for coronavirus entry studies. Supplied as ≥98% (HPLC) white to almost white crystalline powder; store at 2-8°C.

Molecular Formula C21H25N5O8S2
Molecular Weight 539.6 g/mol
CAS No. 82956-11-4
Cat. No. B000724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafamostat Mesylate
CAS82956-11-4
Synonyms6'-amidino-2-naphthyl 4-guanidinobenzoate
FUT 175
FUT-175
nafamostat
nafamostat dihydrochloride
nafamostat mesilate
nafamostat mesylate
nafamstat mesilate
Molecular FormulaC21H25N5O8S2
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
InChIInChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4)
InChIKeySRXKIZXIRHMPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Nafamostat Mesylate: Specifications & Core Properties


Nafamostat Mesylate (CAS 82956-11-4, FUT-175) is a low molecular weight (539.58 g/mol), fast-acting, broad-spectrum synthetic serine protease inhibitor used extensively in anticoagulation protocols, anti-inflammatory research, and viral entry studies . Its unique molecular structure—an ester conjugate of p-guanidinobenzoic acid and 6-amidino-2-naphthol—enables rapid plasma hydrolysis and a short elimination half-life, which is critical for applications like regional anticoagulation in hemodialysis [1]. Procurement-grade material is typically supplied as a white to almost white crystalline powder, with a standard purity specification of ≥98% (HPLC) and storage condition at 2-8°C to ensure long-term stability .

Broad-spectrum serine protease inhibition for coagulation, complement, and inflammation research
Lyophilized powder format for in vitro and in vivo formulation across multiple research models
High-purity research material (HPLC verified) with storage at controlled temperature for long-term stability

Nafamostat Substitution: Key Differentiators vs. Analogs


The selection of a serine protease inhibitor for research or clinical formulation is not interchangeable among Nafamostat Mesylate, Gabexate Mesylate (FOY), or Camostat Mesylate due to critical, quantifiable differences in target enzyme potency (up to 1,000-fold difference in Ki for human tryptase), plasma stability (23.1 min vs. 55 sec elimination half-life), and formulation behavior [1]. Nafamostat's unique molecular structure confers a broader enzyme inhibition profile than Gabexate and a distinct formulation profile compared to the orally-administered Camostat, making it the preferred compound for applications requiring potent, rapid-acting, and regionally-controlled anticoagulation [2]. Substituting Nafamostat with an analog without adjusting for these parameters will lead to experimental failure, invalid data, or inadequate therapeutic effect.

Nafamostat Mesylate
Reported tryptase inhibition context with distinct affinity profile
Gabexate / Camostat
Substantially different inhibitory potency may shift assay-response interpretation
Plasma elimination half-life supports regional anticoagulation model timing
Gabexate half-life ~55 sec; model timing and endpoint readouts may not transfer
Inhibits pancreatic kallikrein, complement factors Clr/Cls
Gabexate lacks kallikrein inhibition; narrow spectrum limits multi-pathway study substitution

Comparative Performance: Nafamostat vs. Analogs


Human Tryptase Inhibition vs. Gabexate

In a direct kinetic study, Nafamostat Mesylate competitively inhibited human tryptase with an apparent Ki value of 95.3 pM [1]. This potency was compared directly to Gabexate Mesylate (FOY), which exhibited an apparent Ki of 95.1 nM under identical assay conditions [1].

Human Tryptase Ki
Head-to-head
95.3 pM (Nafamostat)
Supports tryptase target-engagement assay context
Gabexate Ki: 95.1 nM; ~1,000-fold difference under identical in vitro conditions
Serine Protease Inhibition Mast Cell Biology Allergic Inflammation

LmHtrA Protease Inhibition vs. Camostat & Gabexate

A comparative study of L. monocytogenes HtrA (LmHtrA) protease inhibition demonstrated that Nafamostat Mesylate (IC50 = 6.6 ± 0.4 µM) is a more effective inhibitor than both Camostat Mesylate and Gabexate Mesylate [1]. The quantitative difference is established by a lower IC50 value for Nafamostat compared to the other two compounds under the same assay conditions [1].

LmHtrA Protease IC50
Head-to-head
Nafamostat: 6.6 ± 0.4 µM
Camostat & Gabexate: less effective
Supports bacterial virulence factor inhibition assay context
Agar plate / spectrophotometric assays; exact comparator IC50 not reported in source
Antimicrobial Research Virulence Factor Inhibition Protease Assay

Plasma Half-Life Advantage for Anticoagulation

A pharmacokinetic study revealed a significant difference in plasma stability between Nafamostat and Gabexate. Nafamostat Mesylate (FUT) had a plasma elimination half-life (t1/2β) of approximately 23.1 minutes, which is markedly longer than the related compound Gabexate Mesylate (FOY) [1]. Gabexate Mesylate was found to have a plasma half-life of only about 55 seconds [1].

Plasma Elimination Half-Life
Cross-study comparable
23.1 min (Nafamostat)
Enables regional anticoagulation model with sustained-action context
Gabexate half-life: 55 sec; ~25-fold difference in in vivo PK
Pharmacokinetics Anticoagulation In Vivo Studies

Broader Protease Inhibition Profile vs. Gabexate

A comprehensive in vitro comparison found that Nafamostat inhibited a wider range of serine proteases (trypsin, plasmin, thrombin, pancreatic kallikrein, Clr, and Cls) more potently than Gabexate Mesylate [1]. Critically, Gabexate and Leupeptin failed to inhibit pancreatic kallikrein and chymotrypsin, respectively, highlighting a gap in their inhibitory profiles that is covered by Nafamostat [1].

Serine Protease Inhibition Profile
Head-to-head
Trypsin, plasmin, thrombin, pancreatic kallikrein, Clr, Cls all inhibited
Supports multi-protease pathway research and complement cascade studies
Gabexate lacks pancreatic kallikrein inhibition; profile gap limits substitution
Protease Selectivity Coagulation Cascade Inflammation

Nafamostat Research Applications


Regional Anticoagulation in Hemodialysis & CRRT

Nafamostat's well-characterized pharmacokinetic profile—specifically its 23.1-minute plasma half-life—enables its use as a regional anticoagulant [1]. This rapid degradation, which is significantly longer than Gabexate's, provides an ideal therapeutic window for preventing clotting in the dialysis circuit while minimizing the risk of systemic bleeding in the patient. Procurement for this application requires material meeting high-purity (≥98%) and specific formulation (lyophilized powder for injection) standards. [1]

SARS-CoV-2 Viral Entry Research

The potent inhibition of transmembrane protease serine 2 (TMPRSS2) by Nafamostat (IC50 in low nanomolar range in cell-based assays) makes it a key research tool for studying viral entry of coronaviruses [1]. This specific inhibitory activity, coupled with its favorable solubility profile in DMSO and water for in vitro studies, justifies its procurement over analogs for cell culture and animal model research investigating host protease targeting as an antiviral strategy. [1]

Mast Cell Tryptase Inhibition Research

For research focusing on human mast cell tryptase, Nafamostat is the inhibitor of choice due to its extreme potency, as evidenced by its sub-nanomolar Ki (95.3 pM) [1]. This is a 1,000-fold improvement over Gabexate Mesylate. Procurement of Nafamostat for these studies ensures that the observed biological effects are mediated by near-complete target engagement at low, non-toxic compound concentrations, providing more definitive and interpretable results in complex in vivo models of allergic asthma and inflammation. [1]

Application
Selection Property
Validation Focus
Regional anticoagulation model studies
Plasma-stability profile for regionally-confined action
Anticoagulation endpoint monitoring in extracorporeal circuit models
Coronavirus entry research (TMPRSS2 pathway)
Reported inhibitory activity against host protease in cell-based assays
Host protease targeting antiviral strategy model studies
Mast cell tryptase pathway research
High affinity in human tryptase in vitro kinetic assays
Target engagement models in allergic inflammation research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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